2',3'-Dideoxyguanosine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

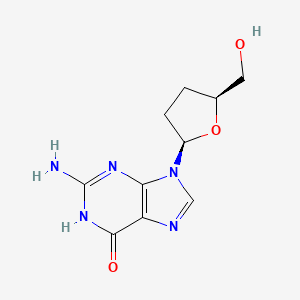

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLZPNCLRLDXJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234527 | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85326-06-3 | |

| Record name | Dideoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2',3'-Dideoxyguanosine in DNA Synthesis

This guide provides a comprehensive technical overview of the mechanism of action of 2',3'-dideoxyguanosine (ddG), a critical molecule in molecular biology and antiviral therapy. We will delve into its core function as a DNA chain terminator, its interaction with various DNA polymerases, and its applications, particularly in DNA sequencing and as an antiviral agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ddG's biochemical and cellular activities.

The Fundamental Principle: Chain Termination

At the heart of this compound's mechanism of action is its ability to act as a chain terminator during DNA synthesis.[1][2][3] This function stems from a crucial structural modification compared to its natural counterpart, 2'-deoxyguanosine. Dideoxynucleotides, including ddG, lack the hydroxyl group (-OH) at both the 2' and 3' positions of the ribose sugar moiety.[1] The absence of the 3'-OH group is the key to its inhibitory action.[1][2][4][5]

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[1] When a dideoxynucleoside triphosphate, such as ddGTP, is incorporated into the nascent DNA chain, the absence of the 3'-OH group prevents the subsequent nucleophilic attack required for the addition of the next nucleotide.[1] This effectively halts further elongation of the DNA strand.[1][2][4][5]

Diagrammatic Representation of Chain Termination:

Caption: Mechanism of DNA chain termination by this compound triphosphate (ddGTP).

Cellular Activation and Interaction with DNA Polymerases

For this compound to exert its effect, it must first be metabolically activated within the cell. Like other nucleoside analogs, ddG is taken up by cells and undergoes phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (ddGTP).[6] It is this triphosphate form that acts as a substrate for DNA polymerases.

The efficiency of ddGTP as a chain terminator is dependent on its interaction with different types of DNA polymerases. Research has shown differential utilization of ddGTP by various polymerases.

-

Viral Reverse Transcriptases: Many viral reverse transcriptases, such as that from the Human Immunodeficiency Virus (HIV), can efficiently incorporate ddGTP.[7] This forms the basis of the antiviral activity of ddG and other dideoxynucleosides. The incorporation of ddGTP into the growing viral DNA chain terminates replication, thus inhibiting the viral life cycle.[8]

-

Cellular DNA Polymerases: The interaction of ddGTP with host cellular DNA polymerases is a critical factor in its toxicity profile. Studies have indicated that ddGTP can be an efficient substrate for DNA polymerase beta, which is involved in DNA repair.[7] This interaction can potentially lead to cytotoxicity.[7] In contrast, other cellular polymerases, like DNA polymerase gamma (the mitochondrial DNA polymerase), may utilize ddGTP less efficiently.[7]

Table 1: Comparative Utilization of ddGTP by Different DNA Polymerases

| DNA Polymerase | Role | ddGTP Utilization | Implication |

| Viral Reverse Transcriptase | Viral DNA Synthesis | Efficient | Antiviral Efficacy |

| DNA Polymerase Beta | DNA Repair | Efficient[7] | Potential Cytotoxicity |

| DNA Polymerase Gamma | Mitochondrial DNA Synthesis | Poor[7] | Lower Mitochondrial Toxicity (relative to other polymerases) |

| DNA Polymerase Alpha | DNA Replication | Poor[7] | Lower Impact on Cellular Replication |

| E. coli DNA Polymerase I | DNA Repair and Replication | Poor[7] | Useful in certain molecular biology applications |

Application in Sanger DNA Sequencing

The chain-terminating property of dideoxynucleotides is the cornerstone of the Sanger sequencing method, a foundational technique in genomics.[1][2][4][9] Developed by Frederick Sanger in 1977, this method allows for the determination of the precise nucleotide sequence of a DNA fragment.[1][4][9]

Experimental Workflow for Sanger Sequencing:

The process involves setting up four separate DNA synthesis reactions. Each reaction contains:

-

The single-stranded DNA template to be sequenced.

-

A DNA primer complementary to the template.

-

DNA polymerase.

-

All four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).

-

A small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, or ddTTP), each labeled with a different fluorescent dye.[4][10]

During the polymerase chain reaction (PCR), the DNA polymerase extends the primer.[3] Most of the time, it incorporates a standard dNTP, allowing the chain to grow. However, occasionally, it will incorporate the corresponding ddNTP, which terminates the chain.[1][10] This random incorporation of ddNTPs results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled dideoxynucleotide.[3][4]

These fragments are then separated by size using capillary electrophoresis.[9] A laser excites the fluorescent dyes at the end of each fragment, and a detector reads the color. The sequence of colors corresponds to the sequence of the DNA template.

Caption: Workflow of the Sanger DNA sequencing method.

Antiviral Activity of this compound and its Analogs

The ability of ddG and other dideoxynucleosides to inhibit viral reverse transcriptases has made them important antiviral agents, particularly in the treatment of retroviral infections like HIV.[11] this compound has demonstrated anti-HIV activity in cell culture.[11]

The clinical utility of ddG itself has been explored, but its analogs have seen more widespread use. For instance, didanosine (2',3'-dideoxyinosine or ddI), a closely related compound, has been used in the treatment of AIDS.[12][13] These drugs are often administered as prodrugs that are metabolized to their active triphosphate forms within host cells.[14]

The development of new dideoxynucleoside analogs continues to be an active area of research for treating various viral diseases, including Hepatitis C (HCV).[14] For example, a prodrug of a novel this compound analog has shown potent anti-HCV activity.[14]

Pharmacokinetics and Metabolism

The clinical effectiveness of dideoxynucleosides is influenced by their pharmacokinetic properties. Studies on related compounds like 2',3'-dideoxyinosine (ddI) provide insights into the likely metabolic fate of ddG.

-

Absorption and Bioavailability: The oral bioavailability of some dideoxynucleosides can be limited. For instance, ddI has shown low oral bioavailability in rats.[12]

-

Distribution: These compounds and their metabolites can be extensively distributed into various tissues.[12][15] However, penetration into specific compartments like the brain can be limited.[15]

-

Metabolism and Elimination: The metabolism of dideoxynucleosides can be complex. For example, 2',3'-dideoxyadenosine (ddA) is rapidly metabolized to ddI.[13] The primary route of elimination for ddI is renal clearance.[12]

Protocol: In Vitro DNA Polymerase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of ddGTP on a specific DNA polymerase.

Materials:

-

Purified DNA polymerase of interest

-

Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

dATP, dCTP, dTTP

-

[α-³²P]dGTP (or other labeled dNTP)

-

ddGTP stock solution

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dTTP, and [α-³²P]dGTP.

-

Aliquot the reaction mixture into separate tubes.

-

Add varying concentrations of ddGTP to the experimental tubes. Add an equivalent volume of buffer to the control tube.

-

Pre-incubate the tubes at the optimal temperature for the DNA polymerase.

-

Initiate the reaction by adding the DNA polymerase to each tube.

-

Incubate the reactions for a specific time period (e.g., 30 minutes) at the optimal temperature.

-

Terminate the reactions by adding the stop solution.

-

Precipitate the newly synthesized DNA by adding cold TCA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each ddGTP concentration relative to the control.

Data Analysis: Plot the percentage of inhibition against the concentration of ddGTP to determine the IC₅₀ value (the concentration of inhibitor required to inhibit the enzyme activity by 50%).

Conclusion

This compound is a powerful tool in molecular biology and a precursor for antiviral drug development. Its mechanism of action, centered on the termination of DNA chain elongation, is elegantly simple yet profoundly impactful. A thorough understanding of its interaction with various DNA polymerases is crucial for its application in DNA sequencing and for the rational design of novel antiviral therapies with improved efficacy and reduced toxicity. The principles elucidated by the study of ddG and its analogs continue to drive innovation in genomics and infectious disease research.

References

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Differential utilization of this compound 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cellular pharmacology and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue pharmacokinetics of 2',3'-dideoxyinosine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unveiling of a Chain Terminator: An In-depth Technical Guide to the Discovery and History of 2',3'-Dideoxyguanosine

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 2',3'-dideoxyguanosine (ddG), a pivotal molecule in the early fight against the human immunodeficiency virus (HIV). We delve into the scientific context that spurred its development, the key researchers who championed its synthesis and evaluation, and its fundamental mechanism of action as a reverse transcriptase inhibitor. This guide offers researchers, scientists, and drug development professionals a detailed perspective on the journey of ddG, from a laboratory curiosity to a significant tool in antiviral research and DNA sequencing. We will examine its synthesis, biological evaluation, the challenges that shaped its clinical trajectory, and its enduring legacy in the field of medicinal chemistry and molecular biology.

The Dawn of a New Antiviral Strategy: The Dideoxynucleoside Concept

The emergence of the acquired immunodeficiency syndrome (AIDS) in the early 1980s presented an unprecedented challenge to the scientific and medical communities. The identification of HIV as the causative retrovirus spurred an urgent search for effective therapeutic agents. A key vulnerability of retroviruses is their reliance on a unique enzyme, reverse transcriptase, to convert their RNA genome into DNA, a crucial step for integration into the host cell's genome. This enzyme, absent in human cells, became a prime target for antiviral drug development.

The conceptual breakthrough came with the idea of "chain termination."[1] Normal DNA synthesis involves the formation of a phosphodiester bond between the 5'-phosphate of an incoming deoxynucleotide triphosphate (dNTP) and the 3'-hydroxyl group of the growing DNA chain. Scientists hypothesized that a nucleoside analog lacking this 3'-hydroxyl group, a 2',3'-dideoxynucleoside, could be incorporated into the viral DNA chain by reverse transcriptase. Once incorporated, the absence of the 3'-hydroxyl would prevent the addition of the next nucleotide, thereby terminating the elongation of the viral DNA and halting viral replication.[1]

The Pioneers of Dideoxynucleosides: The National Cancer Institute and the Quest for Anti-HIV Agents

At the forefront of this research were scientists at the National Cancer Institute (NCI), a part of the National Institutes of Health (NIH). Dr. Samuel Broder and Dr. Hiroaki Mitsuya led a team that systematically screened existing and newly synthesized compounds for their ability to inhibit HIV replication in vitro.[2][3] Their work was instrumental in identifying the potential of dideoxynucleosides as a class of anti-HIV drugs.

While 3'-azido-2',3'-dideoxythymidine (AZT), the first approved anti-HIV drug, emerged from this intensive screening effort, the team also investigated other dideoxynucleoside analogs, including this compound (ddG). The foundational work on the synthesis of dideoxynucleosides had been laid years earlier, but their potent antiviral activity against HIV was a landmark discovery of the mid-1980s.

Synthesis of this compound: A Chemical Journey

The synthesis of this compound presented unique challenges due to the need for selective deoxygenation at the 2' and 3' positions of the ribose sugar while preserving the integrity of the guanine base. Several synthetic routes have been developed over the years, often starting from the more readily available guanosine. A common strategy involves the formation of a 2',3'-unsaturated intermediate followed by reduction.

Experimental Protocol: A Representative Synthesis of this compound from Guanosine

This protocol outlines a multi-step synthesis adapted from established methodologies.[4][5][6][7]

Step 1: Protection of Functional Groups

-

5'-Hydroxyl Protection: To a stirred suspension of guanosine in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The DMT group protects the primary 5'-hydroxyl from participating in subsequent reactions.

-

Acetylation of 2' and 3'-Hydroxyls: Acetic anhydride is added to the reaction mixture to acetylate the 2' and 3'-hydroxyl groups of the ribose sugar. This protection is crucial for the subsequent deoxygenation step.

Step 2: Deprotection of the 5'-Hydroxyl Group

-

The DMT group is selectively removed by treatment with a mild acid, such as 80% aqueous acetic acid, to yield 2',3'-di-O-acetylguanosine.

Step 3: Formation of the 2',3'-Unsaturated Intermediate (Glycal Formation)

-

The 2',3'-di-O-acetylguanosine is treated with a thiocarbonylating agent, such as 1,1'-thiocarbonyldiimidazole, to form a cyclic thiocarbonate.

-

Radical-induced elimination of the thiocarbonate using a tin-free radical initiator system (e.g., tributyltin hydride and AIBN) generates the 2',3'-dideoxy-2',3'-didehydroguanosine (d4G) intermediate.

Step 4: Reduction of the Double Bond

-

The double bond in the glycal intermediate is reduced to a single bond. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

Step 5: Deprotection of the Acetyl Groups

-

The acetyl protecting groups are removed by treatment with a base, such as sodium methoxide in methanol, to yield the final product, this compound.

Step 6: Purification

-

The final product is purified by column chromatography on silica gel to obtain pure this compound.

Caption: A simplified workflow for the synthesis of this compound from guanosine.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The antiviral activity of this compound is a direct consequence of its ability to act as a chain terminator of viral DNA synthesis catalyzed by reverse transcriptase.

Intracellular Activation and Inhibition

-

Cellular Uptake and Phosphorylation: ddG, being a nucleoside analog, is taken up by host cells. Inside the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ddGTP).

-

Competition with the Natural Substrate: ddGTP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV reverse transcriptase.

-

Incorporation and Chain Termination: Due to its structural similarity to dGTP, ddGTP is incorporated by the reverse transcriptase into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the sugar moiety of the incorporated ddG monophosphate makes it impossible for the enzyme to form a phosphodiester bond with the next incoming dNTP. This results in the immediate termination of DNA chain elongation.

Caption: The intracellular activation of ddG and its mechanism of action as a chain terminator.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of ddGTP against HIV-1 reverse transcriptase in vitro.[8][9][10][11]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

This compound triphosphate (ddGTP)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Radiolabeled dTTP (e.g., [³H]-dTTP) or a non-radioactive detection system (e.g., ELISA-based)

-

Trichloroacetic acid (TCA) for precipitation (for radioactive assay)

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assay) or microplate reader (for non-radioactive assay)

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the reaction buffer, poly(rA)-oligo(dT) template-primer, a fixed concentration of dATP, dCTP, and dGTP, and the labeled dTTP.

-

Inhibitor Addition: Add varying concentrations of ddGTP to the experimental tubes. Include a positive control (a known RT inhibitor like AZT-TP) and a negative control (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection (Radioactive Method):

-

Stop the reaction by adding cold 10% TCA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-dTTP is inversely proportional to the inhibitory activity of ddGTP.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of ddGTP compared to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the RT activity by 50%.

Biological Activity and Early Clinical Evaluation

In vitro studies demonstrated that this compound possessed potent anti-HIV activity.[12] Research showed that ddG could effectively inhibit HIV replication in various cell lines at concentrations that were not overtly cytotoxic.

Quantitative Data on Antiviral Activity and Cytotoxicity

The efficacy and safety of an antiviral compound are often expressed by its 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (ddG) | HIV-1 | H9, MT-2 | 0.1 - 1.0 | >100 | >100 - >1000 | [12] |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | HIV-1 | Various | 0.003 - 0.05 | >100 | >2000 - >33000 | [13] |

| 2',3'-Dideoxyinosine (ddI) | HIV-1 | Various | 2.5 - 10 | >1000 | >100 - >400 | [14][15] |

| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Various | 0.1 - 0.5 | 10 - 50 | 20 - 500 | [16][17] |

Note: EC50 and CC50 values can vary depending on the specific cell line, viral strain, and assay conditions used.

Kinetic Parameters of ddGTP Inhibition

Kinetic studies have been performed to quantify the interaction of ddGTP with HIV-1 reverse transcriptase. The inhibition constant (Ki) represents the affinity of the inhibitor for the enzyme, while the Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum.

| Parameter | Value | Enzyme | Conditions | Reference |

| Ki for ddGTP | ~0.05 µM | HIV-1 RT | Competitive with dGTP | [18][19] |

| Km for dGTP | ~1-5 µM | HIV-1 RT | [11][18][19] |

These data indicate that ddGTP is a potent competitive inhibitor of HIV-1 reverse transcriptase, with a higher affinity for the enzyme than the natural substrate dGTP.

Challenges and the Shifting Landscape of Antiviral Therapy

Despite its promising in vitro activity, this compound did not progress to widespread clinical use as a standalone anti-HIV therapy. Several factors contributed to this:

-

Toxicity Profile: Like other dideoxynucleosides, ddG exhibited dose-limiting toxicities. A significant concern was its potential for mitochondrial toxicity, a side effect common to this class of drugs that can lead to peripheral neuropathy, pancreatitis, and lactic acidosis.[14][15]

-

Pharmacokinetic Properties: The in vivo metabolism and bioavailability of ddG presented challenges for maintaining therapeutic drug concentrations.

-

Emergence of Other Dideoxynucleosides: Other dideoxynucleoside analogs, such as AZT, ddI (didanosine), and ddC (zalcitabine), were concurrently being developed and showed more favorable clinical profiles in early trials.[16][17][20][21][22] These agents ultimately became the first generation of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of AIDS.

-

Strategic and Commercial Decisions: The pharmaceutical industry's focus shifted towards the most promising candidates, and for various strategic and commercial reasons, the clinical development of ddG was not pursued as vigorously as other analogs.[2][3][23]

Enduring Legacy: A Tool for Discovery

While this compound did not become a frontline anti-HIV drug, its discovery and study were of immense importance.

-

Proof of Concept: The success of ddG and other dideoxynucleosides in inhibiting HIV replication in vitro provided a crucial proof of concept for the chain termination strategy, which remains a cornerstone of antiretroviral therapy.

-

Foundation for Further Drug Development: The knowledge gained from the synthesis and evaluation of ddG and its analogs informed the development of subsequent generations of NRTIs with improved efficacy and safety profiles.

-

A Key Reagent in DNA Sequencing: Perhaps the most enduring legacy of dideoxynucleosides, including ddGTP, is their indispensable role in the Sanger method of DNA sequencing. Developed by Frederick Sanger, this method utilizes dideoxynucleoside triphosphates to terminate DNA synthesis at specific bases, allowing for the determination of the DNA sequence. This technology revolutionized molecular biology and genomics.

Conclusion

The story of this compound is a testament to the rapid and intensive scientific response to the AIDS crisis. While its path to the clinic was ultimately superseded by other members of its class, the discovery and investigation of ddG were critical steps in the development of effective antiretroviral therapies. Its journey from a theoretical concept to a potent in vitro inhibitor and a vital tool in genomics underscores the interconnectedness of basic and applied research. The legacy of this compound continues to resonate in the ongoing fight against viral diseases and in the fundamental exploration of the building blocks of life.

References

- 1. researchgate.net [researchgate.net]

- 2. General characteristics and reasons for the discontinuation of drug clinical trials in mainland China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. investors.nuvationbio.com [investors.nuvationbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. xpressbio.com [xpressbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular pharmacology and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term toxicity/activity profile of 2',3'-dideoxyinosine in AIDS or AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The National Cancer Institute phase I study of 2',3'-dideoxyinosine administration in adults with AIDS or AIDS-related complex: analysis of activity and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The Terry Beirn Community Programs for Clinical Research on AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zidovudine, didanosine, and zalcitabine in the treatment of HIV infection: meta-analyses of the randomised evidence - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanistic and Kinetic Differences between Reverse Transcriptases of Vpx Coding and Non-coding Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 21. R: Didanosine versus Zalcitabine in HIV Patients [search.r-project.org]

- 22. Delta: a randomised double-blind controlled trial comparing combinations of zidovudine plus didanosine or zalcitabine with zidovudine alone in HIV-infected individuals. Delta Coordinating Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 2',3'-Dideoxyguanosine

This guide provides a comprehensive technical overview of the cellular pharmacology of 2',3'-Dideoxyguanosine (ddG), a key nucleoside reverse transcriptase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of ddG's journey into the cell and its subsequent metabolic activation and catabolism. The narrative synthesizes mechanistic details with field-proven experimental insights to offer a robust understanding of this important antiviral agent.

Introduction: The Significance of this compound

This compound (ddG) belongs to the class of dideoxynucleosides (ddNs), which are potent inhibitors of viral replication, most notably against human immunodeficiency virus (HIV) and hepatitis B virus. The therapeutic efficacy of ddNs hinges on their ability to be anabolized within host cells to their 5'-triphosphate form. This active metabolite, this compound 5'-triphosphate (ddGTP), acts as a fraudulent substrate for viral reverse transcriptases. Its incorporation into the nascent viral DNA chain leads to premature termination of DNA synthesis due to the absence of the 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.

Understanding the intricate processes of cellular uptake and metabolic conversion of ddG is paramount for optimizing its therapeutic index, overcoming drug resistance, and designing novel antiviral strategies. This guide will meticulously dissect these pathways, providing both the theoretical framework and practical methodologies for their investigation.

Cellular Uptake: A Transporter-Mediated Entry

Unlike many other dideoxynucleosides that can passively diffuse across the cell membrane, the entry of ddG into mammalian cells is a more specific, carrier-mediated process.

The Role of Nucleobase Transporters

Experimental evidence has demonstrated that ddG utilizes a nucleobase transporter for its entry into human erythrocytes and T-lymphoblastoid CCRF-CEM cells.[1] This is a crucial distinction, as the expression levels and substrate specificity of these transporters can dictate the tissue-specific distribution and intracellular concentration of the drug.

The uptake of ddG is characterized by the following:

-

Saturability : The transport process follows Michaelis-Menten kinetics, with a reported K_m of approximately 380 µM in human erythrocytes.[1]

-

Inhibition Profile : The influx of ddG is competitively inhibited by purine nucleobases such as adenine and hypoxanthine.[1] Notably, it is not affected by classical nucleoside transport inhibitors like nitrobenzylthioinosine or dipyridamole, which distinguishes its uptake mechanism from that of many natural nucleosides.[1]

This transporter-mediated uptake has significant implications for drug-drug interactions and cellular targeting. For instance, high extracellular concentrations of natural purines could potentially reduce the uptake and efficacy of ddG.

Figure 1: Cellular uptake of this compound via a nucleobase transporter.

Intracellular Metabolism: A Tale of Two Pathways

Once inside the cell, ddG is subjected to two competing metabolic pathways: anabolic phosphorylation to its active form, and catabolic degradation. The balance between these two pathways is a critical determinant of the drug's antiviral activity and potential toxicity.

Anabolic Pathway: The Phosphorylation Cascade

For ddG to exert its antiviral effect, it must be sequentially phosphorylated to its monophosphate (ddGMP), diphosphate (ddGDP), and finally, triphosphate (ddGTP) forms. This process is catalyzed by a series of host cell kinases.

-

Monophosphorylation (Rate-Limiting Step) : The initial phosphorylation of ddG to ddGMP is the first and often rate-limiting step in its activation. This reaction is catalyzed by deoxyguanosine kinase (dGK) , an enzyme primarily located in the mitochondria.[2][3][4] The efficiency of this initial step can vary significantly between different cell types, depending on the expression and activity of dGK.[5] Studies on T and B lymphoblasts have shown that dGK activity is markedly higher in T-cells, which may contribute to cell-type-specific differences in ddG efficacy.[5]

-

Diphosphorylation : The conversion of ddGMP to ddGDP is generally catalyzed by guanylate kinase (GMPS) .

-

Triphosphorylation : The final step, the phosphorylation of ddGDP to the active ddGTP, is carried out by nucleoside diphosphate kinases (NDPKs) . In some cellular contexts, this final step can also be rate-limiting.[5]

The overall efficiency of this cascade can be low, and in some cell lines, the formation of ddGTP is not readily detectable even at antiviral concentrations of ddG.[6] This highlights the importance of sensitive analytical methods for accurately quantifying these intracellular metabolites.

References

- 1. Role of Purine Nucleoside Phosphorylase in Interactions between 2′,3′-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Deoxyguanosine Kinase Regulates NAD+ Biogenesis Independent of Mitochondria Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxyguanosine Kinase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Natural history of deoxyguanosine kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzymes of human diphosphoinositol polyphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 2',3'-Dideoxyguanosine (ddG) in Solution

Abstract

2',3'-Dideoxyguanosine (ddG) is a synthetic nucleoside analog of paramount importance in biomedical research, primarily recognized for its role as a chain-terminating inhibitor of reverse transcriptases. This activity has established it as a critical tool in the study of retroviruses like HIV. The efficacy, reliability, and reproducibility of research involving ddG are fundamentally dependent on a thorough understanding of its chemical behavior and stability in experimental settings. This technical guide provides a comprehensive overview of the core chemical properties of ddG, its solubility profile, and its stability in solution under various conditions. We delve into the principal degradation pathways—hydrolysis of the N-glycosidic bond and oxidation of the guanine moiety—and discuss the critical factors that influence these processes, such as pH, temperature, and the presence of oxidizing agents. Furthermore, this document outlines robust analytical methodologies for assessing the stability of ddG and offers field-proven recommendations for its handling, storage, and formulation to ensure scientific integrity in research and drug development applications.

Introduction to this compound (ddG)

Significance in Antiviral Research

This compound is a member of the dideoxynucleoside family, which lacks the hydroxyl groups at both the 2' and 3' positions of the ribose sugar ring. This structural modification is the cornerstone of its biological activity. Historically, dideoxynucleosides, including the related compounds zidovudine (AZT) and didanosine (ddI), have been central to the development of antiretroviral therapies. ddG serves as a potent research tool for investigating the replication mechanisms of viruses that rely on reverse transcription.

Mechanism of Action as a Chain Terminator

The therapeutic and research applications of ddG are derived from its function as a DNA chain terminator.[1] In a biological system, ddG is enzymatically phosphorylated to its active triphosphate form, this compound 5'-triphosphate (ddGTP).[2] Viral reverse transcriptases or cellular DNA polymerases can mistakenly incorporate ddGTP into a growing DNA strand in place of the natural substrate, deoxyguanosine triphosphate (dGTP).[1][2] Once incorporated, the absence of a 3'-hydroxyl group on the ddG moiety prevents the formation of the next 3'–5' phosphodiester bond, thereby halting DNA elongation and disrupting the viral replication cycle.

Core Chemical and Physical Properties

A precise understanding of the fundamental physicochemical properties of ddG is essential for its effective use in any solution-based application, from biochemical assays to pre-formulation studies.

Molecular Structure

ddG consists of a guanine base attached to a 2',3'-dideoxyribose sugar via a β-N9-glycosidic bond. The absence of the 2' and 3' hydroxyl groups significantly reduces the molecule's polarity compared to its parent nucleoside, guanosine.

Figure 1: Molecular Structure of this compound

Figure 1: Molecular Structure of this compound

Physicochemical Data Summary

The key physicochemical properties of ddG are summarized in the table below. This data is critical for accurate solution preparation and for designing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [3] |

| Molecular Weight | 251.24 g/mol | [3] |

| Appearance | White crystalline powder | - |

| UV λmax | ~252 nm in neutral buffer | [4] (related compounds) |

Acidity and Basicity: pKa Values

The guanine moiety of ddG has two primary ionizable sites: the N1 proton and the N7 position, which can be protonated. While specific pKa studies on ddG are not widely published, the values are expected to be very close to those of 2'-deoxyguanosine due to the distance of the 2'/3' positions from the heterocyclic base.

-

pKa₁ (N7 protonation): ~2.3 - 3.0

-

pKa₂ (N1 deprotonation): ~9.3 - 9.9[5]

Causality Insight: The pKa values are critical for predicting the charge state of ddG at a given pH. This influences its solubility, its interaction with biological targets, and its stability. For instance, at physiological pH (~7.4), the molecule is predominantly neutral. Protonation of the N7 position in acidic conditions is the initiating step for the hydrolytic cleavage of the N-glycosidic bond, a major degradation pathway.[6]

Solubility Profile

The solubility of ddG is a key practical consideration for researchers. Its reduced polarity compared to guanosine affects its behavior in aqueous and organic solvents.

-

Aqueous Solubility: Sparingly soluble in water. The solubility is pH-dependent and increases under acidic conditions (due to protonation) and strongly basic conditions (due to deprotonation).

-

Organic Solvents: Soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). It is also reported to be soluble in methanol.[3]

Field-Proven Insight: For creating aqueous stock solutions, it is often more effective to first dissolve ddG in a minimal volume of DMSO and then perform a serial dilution into the desired aqueous buffer. However, researchers must ensure the final DMSO concentration is compatible with their experimental system, as organic solvents can have physiological effects.

Stability of ddG in Aqueous Solutions

The stability of ddG in solution is not absolute. Understanding its degradation pathways is crucial for ensuring the accuracy of experimental results and for developing stable pharmaceutical formulations.

Key Degradation Pathways

Two primary chemical degradation pathways threaten the integrity of ddG in solution: acid-catalyzed hydrolysis and oxidation.

The N-glycosidic bond linking the guanine base to the dideoxyribose sugar is susceptible to cleavage, particularly under acidic conditions.[6][7] This reaction, known as depurination, results in the liberation of the free guanine base and the anomeric dideoxyribose sugar.

Mechanism Insight: The reaction is acid-catalyzed because it begins with the protonation of the N7 position of the purine ring.[6] This protonation increases the electron-withdrawing nature of the guanine base, making the C1' carbon of the sugar more electrophilic and thus more susceptible to nucleophilic attack by water. The rate of this hydrolysis is significantly faster for purine nucleosides (like ddG) than for pyrimidine nucleosides.[7][8] While stable at neutral and alkaline pH, prolonged exposure to acidic conditions (pH < 5) will lead to measurable degradation.[7]

The guanine base is the most easily oxidized of the canonical DNA bases due to its low redox potential.[9] This makes ddG susceptible to degradation by reactive oxygen species (ROS) that may be present in solution, such as hydroxyl radicals formed in the presence of trace metal ions and reducing agents.[10]

Mechanism Insight: Oxidation can occur at several positions, but a common and well-studied product is 8-oxo-7,8-dihydro-2',3'-dideoxyguanosine (8-oxo-ddG).[11] The formation of 8-oxo-ddG and other oxidative adducts alters the molecule's structure, which can impact its biological activity and analytical profile.[9][11]

Factors Influencing Stability

-

Effect of pH: This is the most critical factor. Acidic conditions (pH < 5) significantly accelerate depurination.[8] Neutral to slightly alkaline conditions (pH 7-9) provide the greatest stability against hydrolysis. Very high pH (>11) can promote other degradation pathways, though these are less common under typical experimental conditions.

-

Effect of Temperature: As with most chemical reactions, the rate of degradation increases with temperature. Therefore, ddG solutions should be stored at low temperatures (-20°C or -80°C) to minimize both hydrolytic and oxidative degradation over time.

-

Influence of Buffers and Excipients: The choice of buffer is important. Buffers with acidic pH should be avoided for long-term storage. Additionally, buffers containing components that can chelate trace metals (e.g., EDTA) may help reduce the rate of metal-catalyzed oxidative degradation.

-

Photostability: While purine nucleosides are generally considered photostable due to efficient internal conversion pathways that dissipate UV energy, prolonged exposure to high-intensity UV light can lead to photodegradation.[12][13] It is good practice to protect ddG solutions from light, especially during long-term storage.

Analytical Methodologies for Stability Assessment

To ensure the integrity of ddG in research and development, robust, stability-indicating analytical methods are required. These methods must be able to separate the intact drug from its potential degradation products.[14][15]

Overview of Stability-Indicating Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing the purity and stability of ddG.[16][17] An effective stability-indicating HPLC method will resolve peaks for intact ddG, free guanine (from hydrolysis), and major oxidative products like 8-oxo-ddG.

Protocol: HPLC-UV Method for ddG Quantification and Degradant Profiling

This protocol provides a validated starting point for a stability-indicating method. It is a self-validating system because it includes system suitability checks to ensure the chromatographic performance is adequate for the analysis.

1. Chromatographic Conditions:

- Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size.

- Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5.

- Mobile Phase B: Acetonitrile.

- Gradient:

- 0-2 min: 5% B

- 2-15 min: 5% to 30% B

- 15-17 min: 30% to 5% B

- 17-22 min: 5% B (re-equilibration)

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 254 nm.

- Injection Volume: 10 µL.

2. Sample Preparation:

- Dilute the ddG solution to be tested to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and Mobile Phase B.

3. System Suitability:

- Before sample analysis, inject a standard solution of ddG and a "degradation" sample (e.g., from an acid-stressed sample) to verify system performance.

- Acceptance Criteria:

- Tailing Factor (Asymmetry): 0.8 - 1.5 for the ddG peak.

- Theoretical Plates (Efficiency): > 2000 for the ddG peak.

- Resolution: > 2.0 between the ddG peak and the closest degradation product peak (e.g., guanine).

4. Analysis:

- Inject the prepared samples.

- Calculate the purity of ddG by the area percent method: % Purity = (Area_ddG / Total_Area_All_Peaks) * 100.

- Identify degradation products by comparing retention times with known standards (if available) or by using mass spectrometry (LC-MS) for peak identification.

Protocol: Forced Degradation Study Workflow

Forced degradation (or stress testing) is a systematic process to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[18][19]

Caption: Workflow for a forced degradation study of ddG.

Practical Recommendations for Handling and Formulation

Based on the chemical properties and stability profile of ddG, the following best practices are recommended to maintain its integrity in a laboratory or development setting.

Stock Solution Preparation and Storage

-

Solvent Choice: For long-term storage, prepare stock solutions in high-purity DMSO at a high concentration (e.g., 10-50 mM).

-

Aqueous Solutions: Prepare fresh aqueous solutions for daily use from the DMSO stock. If an aqueous solution must be stored, use a neutral or slightly basic buffer (e.g., pH 7.4 PBS or 10 mM Tris-HCl, pH 8.0). Avoid using unbuffered water, which can become acidic due to dissolved atmospheric CO₂.

-

Storage Conditions: Store all stock solutions in tightly sealed vials at -20°C or, for long-term archival, at -80°C. Protect from light by using amber vials or by wrapping vials in foil.

-

Aliquoting: Dispense stock solutions into small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Considerations for Pre-formulation and Drug Development

-

pH Control: The formulation pH must be tightly controlled to be within a range of 7.0 to 8.5 to minimize hydrolytic degradation.

-

Excipient Compatibility: Screen excipients for incompatibilities. Avoid acidic excipients. Consider the inclusion of antioxidants (e.g., ascorbic acid, methionine) if oxidative degradation is identified as a significant pathway.

-

Metal Contamination: Use high-purity excipients and consider including a chelating agent like edetate disodium (EDTA) to sequester trace metal ions that can catalyze oxidation.

Conclusion

This compound is a robust molecule when handled and stored correctly. However, its chemical structure contains inherent liabilities, namely the acid-sensitive N-glycosidic bond and the easily oxidized guanine base. A comprehensive understanding of these properties and the factors that influence its stability—particularly pH, temperature, and exposure to oxidizing agents—is essential for any scientist working with this compound. By employing the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of their materials, leading to more reliable, reproducible, and impactful scientific outcomes.

References

- 1. Differential utilization of this compound 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Utilization of this compound 5'-triphosphate as an inhibitor and substrate for DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of N-Glycosidic Bonds [tud.ttu.ee]

- 7. Hydrolysis of N-glycosidic Bonds [tud.ttu.ee]

- 8. researchgate.net [researchgate.net]

- 9. Products of Oxidative Guanine Damage Form Base Pairs with Guanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydroxyl radical oxidation of guanosine 5′-triphosphate (GTP): requirement for a GTP-Cu(II) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. biopharminternational.com [biopharminternational.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. jyoungpharm.org [jyoungpharm.org]

- 17. Determination of 3'-azido-3'-deoxythymidine, 2',3'-dideoxycytidine, 3'-fluoro-3'-deoxythymidine and 2',3'-dideoxyinosine in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

2',3'-Dideoxyguanosine as an Inhibitor of Viral Replication: An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

The advent of nucleoside analogs revolutionized the field of antiviral therapy, providing the first effective treatments for devastating viral diseases. Among these, 2',3'-dideoxyguanosine (ddG) represents a cornerstone in our understanding of viral replication inhibition. This technical guide offers a deep dive into the core scientific principles of ddG, from its molecular mechanism of action to the practical methodologies for its evaluation. It is designed not as a rigid protocol, but as a comprehensive resource to empower researchers in their pursuit of novel antiviral strategies.

The Molecular Basis of this compound's Antiviral Activity

This compound is a synthetic purine nucleoside analog that acts as a potent inhibitor of viral replication, particularly against retroviruses and other viruses that utilize a reverse transcriptase. Its efficacy is rooted in its structural similarity to the natural nucleoside, 2'-deoxyguanosine, with a critical modification: the absence of a hydroxyl group at the 3' position of the deoxyribose sugar. This seemingly minor alteration has profound consequences for viral nucleic acid synthesis.

Intracellular Activation: The Prerequisite for Antiviral Function

For ddG to exert its antiviral effect, it must first be anabolically phosphorylated to its active triphosphate form, this compound-5'-triphosphate (ddGTP), by host cell kinases.[1][2] This multi-step process is a critical determinant of its potency and cellular selectivity.

The phosphorylation cascade is as follows:

-

ddG to ddGMP: this compound is first converted to its monophosphate form (ddGMP). This initial step is often the rate-limiting one and can be catalyzed by cellular enzymes such as deoxycytidine kinase.[2][3]

-

ddGMP to ddGDP: ddGMP is subsequently phosphorylated to its diphosphate form (ddGDP).

-

ddGDP to ddGTP: Finally, ddGDP is converted to the active triphosphate form (ddGTP).

Caption: Intracellular phosphorylation cascade of this compound.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The active ddGTP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase.[4][5] The viral polymerase, with its less stringent substrate specificity compared to host DNA polymerases, readily incorporates ddGTP into the growing DNA strand.[6]

The absence of the 3'-hydroxyl group on the incorporated ddG molecule is the linchpin of its inhibitory action.[7] This structural feature makes the formation of a 5'-3' phosphodiester bond with the next incoming nucleotide impossible, leading to the immediate and irreversible cessation of DNA chain elongation.[5] This process is known as chain termination .

Caption: Competitive inhibition and chain termination by ddGTP.

Antiviral Spectrum and Potency of this compound

The primary target of ddG is viral reverse transcriptase, making it most effective against retroviruses. Its antiviral activity has been demonstrated against a range of viruses, with its potency varying depending on the specific virus and the cell line used for testing.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) * | Reference |

| Human Immunodeficiency Virus (HIV-1) | H-9, MT-2 | 0.1 - 1.0 | >100 | >100 | [8] |

| Hepatitis B Virus (HBV) | Hep G2 (2.2.15) | Potent Inhibition | Low Cytotoxicity | High | [9] |

| Animal Retroviruses | Various | Broad Spectrum | Varies | Varies | [10] |

EC50 (50% Effective Concentration): The concentration of ddG that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): The concentration of ddG that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the therapeutic window of the compound.

Experimental Evaluation of this compound

A thorough in vitro evaluation of ddG involves determining its antiviral efficacy and its potential for cellular toxicity. The following protocols provide a framework for these assessments.

Antiviral Efficacy Assay: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening antiviral compounds and is based on the ability of the compound to protect cells from virus-induced cell death (cytopathic effect).[11][12]

Principle: In the presence of an effective antiviral agent, cells infected with a cytopathic virus will be protected from cell death. The extent of this protection is quantified and used to determine the EC50 of the compound.

Step-by-Step Methodology:

-

Cell Plating: Seed a suitable host cell line (e.g., MT-4 for HIV-1) in a 96-well microtiter plate at a density that will form a near-confluent monolayer overnight.

-

Compound Preparation: Prepare a series of 2-fold or 3-fold serial dilutions of ddG in cell culture medium. The concentration range should be chosen to encompass the expected EC50 value.

-

Infection and Treatment:

-

To the test wells, add the ddG dilutions.

-

To control wells, add medium only.

-

Infect the cells with a pre-titered amount of virus that will cause 80-90% cell death in the virus control wells within 4-5 days.

-

Include "virus control" wells (cells + virus, no compound) and "cell control" wells (cells only, no virus or compound).

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator until the desired level of CPE is observed in the virus control wells.

-

Quantification of Cell Viability:

-

Remove the culture medium.

-

Add a solution of a vital dye, such as Neutral Red or MTT, to each well.

-

After an appropriate incubation period, the dye is extracted, and the absorbance is read using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each ddG concentration relative to the cell and virus controls.

-

Plot the percentage of inhibition versus the log of the ddG concentration and use non-linear regression analysis to determine the EC50 value.[12]

-

Caption: Workflow for the CPE reduction antiviral assay.

Cytotoxicity Assay

It is crucial to assess the toxicity of ddG to the host cells in the absence of a virus to determine its selectivity index.[13][14]

Principle: This assay measures the effect of the compound on the proliferation and viability of uninfected cells.

Step-by-Step Methodology:

-

Cell Plating: Seed the same host cell line used in the antiviral assay in a 96-well plate at the same density.

-

Compound Addition: Add the same serial dilutions of ddG to the wells.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Quantification of Cell Viability: Use the same cell viability assay (e.g., MTT) as in the antiviral protocol.

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each ddG concentration relative to the untreated cell control.

-

Plot the percentage of cytotoxicity versus the log of the ddG concentration and determine the CC50 value.

-

Viral Resistance to this compound

The high mutation rate of many viruses, particularly RNA viruses, can lead to the emergence of drug-resistant strains.[15] Resistance to ddG and other dideoxynucleoside analogs typically arises from specific mutations in the viral reverse transcriptase gene.[16][17]

Mechanisms of Resistance:

-

Altered Substrate Discrimination: Mutations in the active site of the reverse transcriptase can increase the enzyme's ability to differentiate between the natural dGTP and the analog ddGTP, leading to a preferential incorporation of the natural substrate.[15]

-

Excision Repair: Some mutations can enhance the enzyme's ability to remove the incorporated chain-terminating nucleotide from the 3' end of the DNA chain, allowing DNA synthesis to resume.

The Q151M mutation in HIV-1 reverse transcriptase, for example, is known to confer broad resistance to multiple nucleoside analogs.[18] The selection and characterization of such resistance mutations are critical for understanding the long-term efficacy of antiviral agents and for the development of next-generation inhibitors.

Conclusion and Future Perspectives

This compound stands as a testament to the power of rational drug design in antiviral therapy. Its mechanism as a chain terminator has provided a blueprint for the development of numerous other successful antiviral drugs. While its clinical application may be superseded by newer agents with improved safety and resistance profiles, the study of ddG continues to offer valuable insights into the intricate interplay between viruses, host cells, and antiviral compounds. Future research may focus on the development of prodrugs of ddG to enhance its phosphorylation efficiency or on its use in combination therapies to combat drug resistance. The foundational knowledge of ddG's virological and pharmacological properties will undoubtedly continue to fuel innovation in the ongoing battle against viral diseases.

References

- 1. Divergent anti-human immunodeficiency virus activity and anabolic phosphorylation of 2',3'-dideoxynucleoside analogs in resting and activated human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic pathways for the activation of the antiviral agent this compound in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cellular pharmacology of 2',3'-dideoxy-2',3'-didehydrothymidine, a nucleoside analog active against human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 5. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential utilization of this compound 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. Cellular pharmacology and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro inhibition of hepatitis B virus replication by this compound, 2',3'-dideoxyinosine, and 3'-azido-2',3'-dideoxythymidine in 2.2.15 (PR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Broad spectrum antiretroviral activity of 2',3'-dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 12. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 14. tandfonline.com [tandfonline.com]

- 15. longdom.org [longdom.org]

- 16. The impact of multidideoxynucleoside resistance-conferring mutations in human immunodeficiency virus type 1 reverse transcriptase on polymerase fidelity and error specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selection of resistance-conferring mutations in HIV-1 by the nucleoside reverse transcriptase inhibitors (+/-)dOTC and (+/-)dOTFC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note & Synthesis Protocol: 2',3'-Dideoxyguanosine Triphosphate (ddGTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the chemical synthesis of 2',3'-Dideoxyguanosine triphosphate (ddGTP), a critical reagent in molecular biology and antiviral drug development. ddGTP is renowned for its role as a chain terminator in Sanger DNA sequencing and as a precursor for various therapeutic nucleoside analogs.[1][] This guide details a robust synthesis protocol starting from guanosine, emphasizing the strategic use of protecting groups, a key deoxygenation step, and the final phosphorylation cascade. The protocol is designed to be self-validating, with integrated purification and characterization steps to ensure the final product's purity and identity. This application note is intended to provide researchers with both the practical steps for synthesis and the underlying chemical principles that govern each transformation.

Introduction: The Significance of ddGTP

This compound triphosphate (ddGTP) is a synthetic nucleoside triphosphate analog that lacks the 3'-hydroxyl group found in its natural counterpart, deoxyguanosine triphosphate (dGTP).[3][4] This structural modification is the cornerstone of its powerful biological activity. In the presence of a DNA polymerase, ddGTP can be incorporated into a growing DNA strand.[5] However, the absence of the 3'-OH group prevents the formation of the subsequent phosphodiester bond, leading to the termination of DNA chain elongation.[] This chain-terminating property is famously exploited in the Sanger method of DNA sequencing.[][6] Furthermore, the dideoxynucleoside scaffold is a key pharmacophore in a class of antiviral drugs that target viral reverse transcriptases.

The synthesis of ddGTP is a multi-step process that requires careful consideration of protecting group chemistry to ensure regioselectivity and prevent unwanted side reactions.[][8][9] The core of the synthesis involves the transformation of the ribose moiety of guanosine into a 2',3'-dideoxyribose, followed by the introduction of the triphosphate group at the 5' position.

Synthesis Workflow Overview

The synthesis of ddGTP from guanosine can be conceptually broken down into three major stages:

-

Protected this compound Synthesis: This stage focuses on the chemical modification of the sugar moiety and the protection of reactive functional groups on the guanine base.

-

Deprotection: Removal of the protecting groups to yield this compound.

-

Phosphorylation: The stepwise or one-pot addition of three phosphate groups to the 5'-hydroxyl of this compound.

Figure 1: Overall workflow for the synthesis of ddGTP from guanosine.

Detailed Synthesis Protocol

This protocol is a composite of established methodologies and requires a strong background in synthetic organic chemistry. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part 1: Synthesis of this compound from Guanosine

The initial and most complex part of the synthesis is the conversion of guanosine to this compound. This involves protecting the reactive groups, performing a deoxygenation of the 2' and 3' hydroxyls, and then deprotecting the intermediate.

Step 1.1: Protection of Guanosine

The exocyclic amine and the lactam function of the guanine base, as well as the 5'-hydroxyl group of the ribose, must be protected to prevent side reactions in subsequent steps.[][9] The dimethoxytrityl (DMT) group is commonly used for the 5'-OH due to its acid lability, allowing for selective deprotection.[8][10] Acyl groups like isobutyryl are often used for the nucleobase.[]

Protocol:

-

Suspend guanosine in anhydrous pyridine.

-

Add an excess of dimethoxytrityl chloride (DMT-Cl) in portions at 0°C and allow the reaction to warm to room temperature.

-

After the protection of the 5'-OH is complete (monitored by TLC), add an excess of isobutyric anhydride to protect the exocyclic amine.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the resulting protected guanosine derivative by silica gel chromatography.

Step 1.2: Formation of the 2',3'-bisxanthate

A common method for the deoxygenation of vicinal diols, such as those at the 2' and 3' positions of the ribose, is the Barton-McCombie deoxygenation. This involves the formation of a bisxanthate intermediate.[11]

Protocol:

-

Dissolve the protected guanosine from the previous step in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C and add sodium hydride (NaH) to deprotonate the 2' and 3' hydroxyl groups.

-

Add carbon disulfide (CS2) followed by methyl iodide (MeI) to form the bisxanthate.

-

Monitor the reaction by TLC until completion.

-

Carefully quench the reaction with acetic acid and extract the product with an organic solvent.

-

Purify the bisxanthate derivative by silica gel chromatography.

Step 1.3: Radical Deoxygenation

The bisxanthate is then subjected to a radical-initiated deoxygenation to remove the 2' and 3' functionalities, yielding the desired 2',3'-dideoxyribose ring.[11][12] Tributyltin hydride (Bu3SnH) and a radical initiator like azobisisobutyronitrile (AIBN) are classic reagents for this transformation.[11][12]

Protocol:

-

Dissolve the purified bisxanthate in an anhydrous, deoxygenated solvent such as toluene.

-

Add tributyltin hydride and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction and remove the solvent under reduced pressure.

-

The crude product containing tin residues can be purified by silica gel chromatography, often with a potassium fluoride workup to remove tin byproducts.

Step 1.4: Deprotection to Yield this compound

The protecting groups on the nucleobase and the 5'-hydroxyl must now be removed.

Protocol:

-

Treat the protected this compound with concentrated ammonium hydroxide to remove the isobutyryl group from the guanine base.

-

After removal of the base-labile protecting group, treat the intermediate with a mild acid, such as 80% acetic acid in water, to cleave the DMT group from the 5'-hydroxyl.

-

Monitor the deprotection steps by TLC.

-

Purify the final this compound product by recrystallization or silica gel chromatography.

Part 2: Triphosphorylation of this compound

The final stage is the addition of the triphosphate moiety to the 5'-hydroxyl group. This can be achieved through chemical or enzymatic methods. A common chemical approach is the one-pot Yoshikawa procedure or variations thereof.[13]

Protocol: One-Pot Chemical Triphosphorylation

This method involves the initial monophosphorylation followed by reaction with pyrophosphate.[13]

-

Co-evaporate this compound with anhydrous pyridine to remove residual water.

-

Suspend the dried nucleoside in a dry solvent like trimethyl phosphate.

-

Cool the mixture to 0°C and add phosphorus oxychloride (POCl3) dropwise.

-

After the monophosphorylation is complete (monitored by HPLC or TLC), add a solution of tributylammonium pyrophosphate in anhydrous DMF.

-

Allow the reaction to proceed at 0°C.

-

Quench the reaction by the addition of a triethylammonium bicarbonate (TEAB) buffer.

-

The crude ddGTP is then purified by anion-exchange chromatography.

| Parameter | Value | Purpose |

| Starting Material | Guanosine | Natural nucleoside precursor |

| Key Intermediate | This compound | Precursor for phosphorylation |

| Phosphorylating Agent | POCl3, Pyrophosphate | To introduce the triphosphate moiety |

| Purification Method | Anion-Exchange Chromatography, HPLC | To isolate pure ddGTP |

| Expected Overall Yield | 5-15% (from guanosine) | Varies depending on optimization of each step |

Table 1: Key Parameters for ddGTP Synthesis.

Purification and Characterization

The purity of ddGTP is paramount for its applications. The primary purification method for the triphosphate is anion-exchange chromatography, which separates molecules based on their negative charge.

Purification Protocol:

-

Load the crude reaction mixture onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sephadex or a similar resin).

-

Elute with a linear gradient of a volatile buffer, such as triethylammonium bicarbonate (TEAB), typically from 0.1 M to 1.0 M.

-

Collect fractions and monitor the absorbance at 252 nm (the absorbance maximum for guanosine derivatives).

-

Pool the fractions containing the desired product (ddGTP will elute after the corresponding mono- and diphosphates).

-

Lyophilize the pooled fractions to remove the volatile buffer and obtain the ddGTP as a salt (e.g., triethylammonium salt).

Characterization:

The identity and purity of the final product should be confirmed by a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase ion-pairing HPLC can be used to assess purity. The retention time should be compared to a known standard if available.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode will confirm the molecular weight of ddGTP (C10H16N5O12P3, MW: 491.18 g/mol ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR spectroscopy can be used to confirm the structure of the molecule, including the absence of the 2' and 3' hydroxyl protons and the presence of the triphosphate chain.

Conclusion

The synthesis of this compound triphosphate is a challenging but well-established process in medicinal and biological chemistry. This guide provides a detailed framework for its preparation, from the readily available starting material guanosine. The success of this synthesis hinges on the careful execution of each step, particularly the protection and deoxygenation reactions, as well as rigorous purification of the final product. The ability to produce high-purity ddGTP is essential for its reliable use in critical applications such as DNA sequencing and antiviral research.

References

- 1. Dideoxy nucleoside triphosphate (ddNTP) analogues: Synthesis and polymerase substrate activities of pyrrolidinyl nucleoside triphosphates (prNTPs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What Is Deoxyguanosine Triphosphate (dGTP)? [excedr.com]

- 4. Deoxyguanosine triphosphate - Wikipedia [en.wikipedia.org]

- 5. DNA polymerases drive DNA sequencing-by-synthesis technologies: both past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sanger Sequencing Steps & Method [sigmaaldrich.com]

- 8. Protecting group - Wikipedia [en.wikipedia.org]

- 9. Nucleobase protection of deoxyribo- and ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Gram-scale chemical synthesis of 2'-deoxynucleoside-5'-o-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: The Role and Application of 2',3'-Dideoxyguanosine in Sanger DNA Sequencing

Abstract

This technical guide provides an in-depth exploration of the pivotal role of 2',3'-dideoxyguanosine triphosphate (ddGTP) in Sanger DNA sequencing, a method that remains the gold standard for sequence verification.[1][2] We will delve into the molecular mechanism of ddGTP-mediated chain termination, provide detailed, field-proven protocols for its application, and offer insights into data interpretation and troubleshooting. This document is intended for researchers, scientists, and drug development professionals who utilize Sanger sequencing for applications such as gene editing verification, molecular diagnostics, and fundamental genetic research.

Introduction: The Cornerstone of Sequence Analysis